Ethyl 2-bromo-5-chlorothiophene-3-carboxylate
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Overview
Description
Ethyl 2-bromo-5-chlorothiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with bromine, chlorine, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-5-chlorothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl thiophene-3-carboxylate followed by chlorination. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a chlorinating agent like thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-chlorothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 2-bromo-5-chlorothiophene-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the fabrication of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-chlorothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its bromine and chlorine substituents enhance its reactivity, allowing it to form covalent bonds with target molecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromo-3-thiophenecarboxylate
- Ethyl 2-chloro-3-thiophenecarboxylate
- Ethyl 2-iodo-3-thiophenecarboxylate
Uniqueness
Ethyl 2-bromo-5-chlorothiophene-3-carboxylate is unique due to the presence of both bromine and chlorine substituents on the thiophene ring. This dual halogenation provides distinct reactivity patterns compared to compounds with only one halogen substituent. The combination of bromine and chlorine allows for selective functionalization and diverse chemical transformations .
Properties
Molecular Formula |
C7H6BrClO2S |
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Molecular Weight |
269.54 g/mol |
IUPAC Name |
ethyl 2-bromo-5-chlorothiophene-3-carboxylate |
InChI |
InChI=1S/C7H6BrClO2S/c1-2-11-7(10)4-3-5(9)12-6(4)8/h3H,2H2,1H3 |
InChI Key |
STLXDMNKOZKBJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)Cl)Br |
Origin of Product |
United States |
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